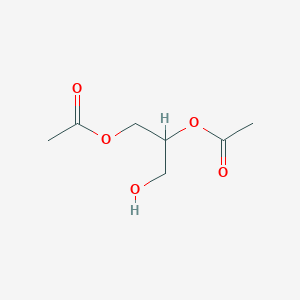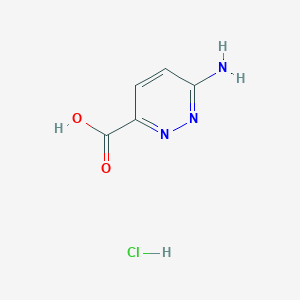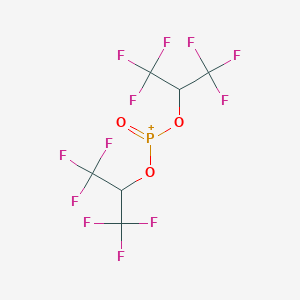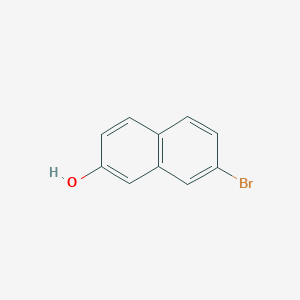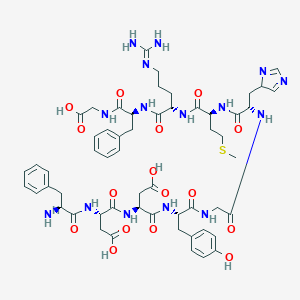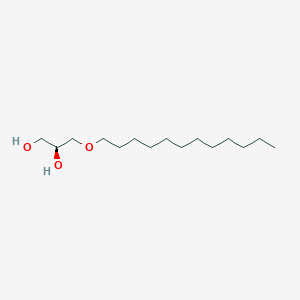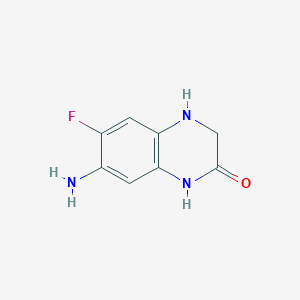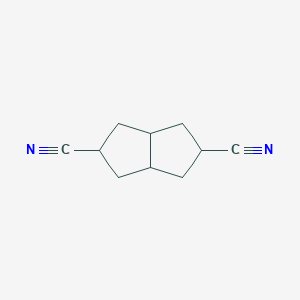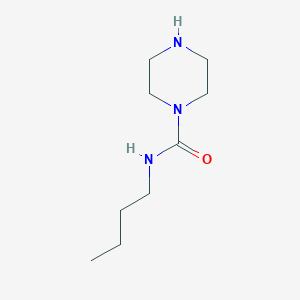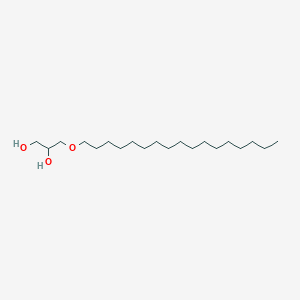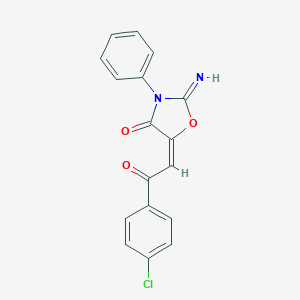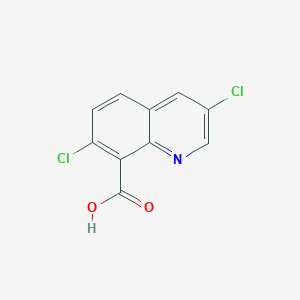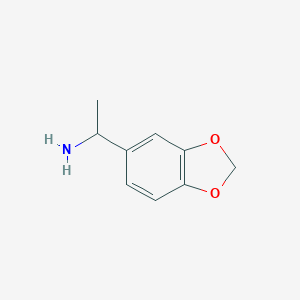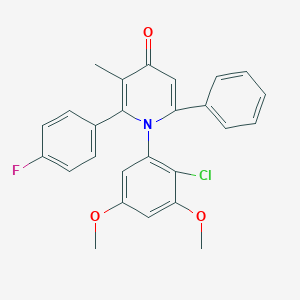
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone, also known as CDP-840, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinones and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and the mammalian target of rapamycin (mTOR) pathway, which are essential for cancer cell growth and survival.
生化学的および生理学的効果
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of CDKs and the mTOR pathway. It has also been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
One of the advantages of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is its high cost and complex synthesis process, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research and development of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone. One potential direction is to further investigate its potential as an anti-cancer agent and to explore its use in combination with other anti-cancer drugs. Another potential direction is to study its potential use in other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis process of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone to make it more cost-effective and accessible for large-scale experiments.
Conclusion:
In conclusion, 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its specificity towards cancer cells and its ability to induce apoptosis and inhibit cancer cell growth make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale experiments.
合成法
The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves a series of chemical reactions, including the condensation of 2-chloro-3,5-dimethoxybenzaldehyde with 4-fluoroacetophenone, followed by the addition of methylamine and phenylacetic acid to form the final product. The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a complex process that requires skilled professionals and specialized equipment.
科学的研究の応用
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including its use as a potential anti-cancer agent. In vitro studies have shown that 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
CAS番号 |
114231-14-0 |
|---|---|
製品名 |
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone |
分子式 |
C26H21ClFNO3 |
分子量 |
449.9 g/mol |
IUPAC名 |
1-(2-chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenylpyridin-4-one |
InChI |
InChI=1S/C26H21ClFNO3/c1-16-23(30)15-21(17-7-5-4-6-8-17)29(26(16)18-9-11-19(28)12-10-18)22-13-20(31-2)14-24(32-3)25(22)27/h4-15H,1-3H3 |
InChIキー |
MYSNSNGSKLLDBP-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
正規SMILES |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
その他のCAS番号 |
114231-14-0 |
同義語 |
2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone IKP 104 IKP-104 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



